molecular formula C21H44N2O2S B14742976 decanoic acid;decyl carbamimidothioate CAS No. 6326-52-9

decanoic acid;decyl carbamimidothioate

Cat. No.: B14742976
CAS No.: 6326-52-9
M. Wt: 388.7 g/mol
InChI Key: WQDZHWFFLIPTQA-UHFFFAOYSA-N
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Description

Decanoic acid;decyl carbamimidothioate, with the CAS Registry Number 6326-52-9, is a chemical compound supplied for laboratory research purposes . This substance has a molecular formula of C21H44N2O2S and a molecular weight of 388.7 g/mol . The compound is also known under the identifier NSC-30649, which classifies it within a collection of chemicals screened for potential biological activity, suggesting its value in exploratory biomedical and pharmacological studies . The compound is a molecular salt comprising decanoic acid and decyl carbamimidothioate in a 1:1 ratio . Decanoic acid (or capric acid) is a well-characterized medium-chain fatty acid (MCFA) that occurs naturally in sources like coconut oil and is known for its role in various biochemical processes . It has documented research applications, including use as an absorption enhancer, an intermediate in organic synthesis, and in the manufacture of perfumes, lubricants, and pharmaceuticals . Notably, decanoic acid acts as a non-competitive AMPA receptor antagonist, which is a mechanism underpinning its investigation in seizure and neurological research . Decyl carbamimidothioate, the other component, has a CAS number of 26390-23-8 and a molecular formula of C11H24N2S . Available toxicological data for this component indicates an intraperitoneal LDLo of 200 mg/kg in rabbits, highlighting the importance of handling this material with appropriate safety precautions . This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet and conduct all necessary risk assessments before use.

Properties

CAS No.

6326-52-9

Molecular Formula

C21H44N2O2S

Molecular Weight

388.7 g/mol

IUPAC Name

decanoic acid;decyl carbamimidothioate

InChI

InChI=1S/C11H24N2S.C10H20O2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;1-2-3-4-5-6-7-8-9-10(11)12/h2-10H2,1H3,(H3,12,13);2-9H2,1H3,(H,11,12)

InChI Key

WQDZHWFFLIPTQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC(=N)N.CCCCCCCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies for Decanoic Acid;decyl Carbamimidothioate

Established Synthetic Pathways for Decanoic Acid;Decyl Carbamimidothioate

The most established and widely recognized method for the synthesis of S-alkyl isothiouronium salts, the cationic component of the target compound, is the direct S-alkylation of thiourea (B124793) with a suitable alkyl halide. wikipedia.orgpearson.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of thiourea acts as the nucleophile. rsc.org

Formation of S-decyl isothiouronium salt: This involves the reaction of a decyl halide (e.g., 1-bromodecane (B1670165) or 1-chlorodecane) with thiourea. The reaction is typically carried out in a polar solvent, such as ethanol (B145695) or water, and may be heated to increase the reaction rate. The product of this step is an S-decyl isothiouronium halide salt.

Anion exchange to form the decanoate (B1226879) salt: The halide anion of the S-decyl isothiouronium salt is then exchanged for a decanoate anion. This can be achieved by reacting the S-decyl isothiouronium halide with a source of decanoate ions, such as sodium decanoate or by a direct acid-base reaction with decanoic acid. The formation of the final salt is driven by the precipitation of the product or the removal of a byproduct.

Table 1: Representative Reaction Conditions for the Synthesis of S-decyl isothiouronium Halide

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)
1-BromodecaneThioureaEthanolReflux2 - 6>90
1-ChlorodecaneThioureaWater90 - 1004 - 885 - 95
1-IododecaneThioureaAcetonitrile (B52724)60 - 801 - 4>95

Novel Approaches and Methodological Advancements in this compound Synthesis

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental friendliness of isothiouronium salt synthesis. These novel approaches can be directly applied to the preparation of the decyl carbamimidothioate precursor.

While the S-alkylation of thiourea is often carried out without a catalyst, catalytic methods can enhance the reaction rate and yield, particularly for less reactive alkyl halides.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases. crdeepjournal.orgijirset.com In the synthesis of S-decyl isothiouronium halides, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can facilitate the transfer of the thiourea nucleophile from an aqueous or solid phase to an organic phase containing the decyl halide. alfachemic.com This is particularly beneficial when using long-chain, water-insoluble alkyl halides like 1-bromodecane. The use of PTC can lead to faster reaction times, milder reaction conditions, and improved yields. crdeepjournal.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. nih.govresearchgate.net The application of microwave heating to the S-alkylation of thiourea with decyl halides can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. rsc.orgnih.gov The rapid and uniform heating provided by microwaves can overcome the activation energy barrier of the reaction more efficiently than conventional heating methods.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. Water is an excellent green solvent for the synthesis of S-alkyl isothiouronium salts, as both thiourea and many alkyl halide salts have some solubility in hot water. rsc.org Polyethylene glycol (PEG) has also been investigated as a recyclable and effective medium for similar reactions. researchgate.net

Atom Economy: The direct S-alkylation of thiourea with a decyl halide is an addition reaction with high atom economy, as all the atoms of the reactants are incorporated into the product.

Catalysis: The use of catalysts, such as phase-transfer catalysts, aligns with the principles of green chemistry by enabling reactions to occur under milder conditions and with greater efficiency, reducing energy consumption and waste generation.

Reaction Optimization and Process Intensification Studies for this compound Synthesis

Optimizing the reaction conditions and intensifying the process are crucial for the large-scale and efficient production of this compound. These studies primarily focus on the S-alkylation step.

Optimization of Reaction Parameters: Key parameters that can be optimized include temperature, reaction time, solvent, and the molar ratio of reactants. For the reaction of long-chain alkyl halides like 1-bromodecane, higher temperatures and longer reaction times may be necessary to achieve high conversion. researchgate.net The choice of solvent can also significantly impact the reaction rate and yield.

Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. cetjournal.itcetjournal.itmdpi.com For the synthesis of S-decyl isothiouronium salts, continuous flow reactors offer a promising alternative to traditional batch processes. In a flow system, the reactants are continuously pumped through a heated tube or channel, allowing for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for exothermic reactions. unito.it This can lead to higher yields, reduced reaction times, and easier scale-up.

Table 2: Comparison of Synthetic Methodologies for S-decyl isothiouronium Halide

MethodologyAdvantagesDisadvantages
Conventional Heating Simple setup, well-established.Long reaction times, potential for side reactions.
Phase-Transfer Catalysis Faster reactions, milder conditions, suitable for immiscible reactants.Requires a catalyst, potential for catalyst separation issues.
Microwave-Assisted Synthesis Very short reaction times, often higher yields and purity.Requires specialized equipment, scalability can be a challenge.
Continuous Flow Synthesis Excellent control over reaction parameters, enhanced safety, easy scale-up.Higher initial equipment cost, requires process optimization.

Mechanistic Investigations of Reactions Involving Decanoic Acid;decyl Carbamimidothioate

Elucidation of Reaction Pathways and Intermediates in Decanoic Acid;Decyl Carbamimidothioate Transformations

No published studies were found that elucidate the reaction pathways or identify intermediates in transformations involving "this compound."

Kinetic Studies of this compound Reactivity in Model Systems

There are no available kinetic data or studies on the reactivity of "this compound" in any model systems.

Stereochemical Aspects and Selectivity in this compound-Mediated Synthesis

Information regarding the stereochemical aspects or the selectivity of reactions mediated by "this compound" is absent from the scientific literature.

Computational and Theoretical Studies on Decanoic Acid;decyl Carbamimidothioate

Quantum Chemical Calculations of Electronic Structure and Reactivity of Decanoic Acid;Decyl Carbamimidothioate

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. For "this compound," methods like Density Functional Theory (DFT) would be highly informative.

A typical computational study would begin with geometry optimization to determine the most stable three-dimensional structure of the compound. From this optimized geometry, a variety of electronic properties can be calculated. These properties are crucial for predicting the compound's reactivity and behavior.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

PropertyDescriptionPotential Significance
HOMO (Highest Occupied Molecular Orbital) EnergyEnergy of the outermost electron-containing orbital.Indicates the ability to donate electrons; related to reactivity with electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital) EnergyEnergy of the lowest energy orbital without electrons.Indicates the ability to accept electrons; related to reactivity with nucleophiles.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity and lower stability.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)A map of electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reaction.

These calculations would elucidate the distribution of electrons within the molecule, highlighting regions susceptible to chemical attack and providing a quantitative measure of its kinetic stability.

Molecular Dynamics Simulations of this compound Interactions in Reaction Environments

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how "this compound" would behave over time in a specific environment, such as in a solvent or near a surface.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions on a femtosecond timescale. For this compound, MD simulations could be used to study:

Solvation Effects: How the compound interacts with solvent molecules (e.g., water, organic solvents), which can significantly influence its conformation and reactivity.

Aggregation Behavior: Whether molecules of "this compound" tend to self-assemble into larger structures, such as micelles or bilayers.

Interactions with Biomolecules: How the compound might bind to and interact with proteins or membranes, which is crucial for understanding its potential biological activity.

Table 2: Potential Molecular Dynamics Simulation Parameters and Outputs for this compound

Simulation Parameter/OutputDescriptionInsights Gained
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a central atom.Provides detailed information about the structure of the solvation shell and specific intermolecular interactions.
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the simulated structure and a reference structure over time.Indicates the stability of the compound's conformation during the simulation.
Binding Free EnergyThe free energy change upon the association of the compound with another molecule (e.g., a protein).Quantifies the strength of the interaction and can predict binding affinity.

By simulating the compound in realistic environments, MD can bridge the gap between its intrinsic properties and its macroscopic behavior.

Predictive Modeling for Novel Reactivity and Synthetic Utility of this compound

Predictive modeling encompasses a range of computational techniques aimed at forecasting the properties and activities of chemical compounds. For "this compound," these models could be employed to explore its potential without the need for extensive laboratory experimentation.

One prominent method is Quantitative Structure-Activity Relationship (QSAR) modeling. If a set of similar compounds with known activities (e.g., antimicrobial, anticorrosive) were available, a QSAR model could be built to predict the activity of "this compound" based on its calculated molecular descriptors.

Furthermore, predictive models can be used to forecast its reactivity in various chemical reactions. By analyzing its electronic structure and comparing it to databases of known reactions, it might be possible to identify novel synthetic pathways where this compound could serve as a reactant, catalyst, or intermediate.

Table 3: Examples of Predictive Modeling Applications for this compound

Modeling ApproachInput DataPredicted OutputPotential Application
QSARMolecular descriptors (e.g., logP, polarizability, HOMO/LUMO energies) for a series of related compounds and their measured biological activity.The predicted biological activity of "this compound".Drug discovery, materials science.
Reactivity PredictionCalculated electronic properties (e.g., MEP, Fukui functions) of the compound.Likelihood and potential products of reactions with various reagents.Design of novel synthetic routes.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) PredictionStructural features and physicochemical properties of the compound.Prediction of pharmacokinetic and toxicological properties.Early-stage assessment of drug-likeness and safety.

Based on a comprehensive review of available scientific literature, there is no information on the specific chemical compound “this compound” or its applications as a key building block in organic synthesis. Extensive searches have yielded results for the individual components, "decanoic acid" and related "carbamimidothioate" structures, but not for the combined entity as specified.

Therefore, it is not possible to generate an article on the "Applications of this compound as a Key Building Block in Diverse Organic Synthesis" as requested, because there is no scientific basis for such an article in the public domain. The detailed outline provided cannot be addressed without information on the compound's existence, synthesis, and reactivity.

To fulfill the user's request, information would be needed on the following, which is currently unavailable:

The synthesis and characterization of "this compound."

Its role and reactivity in the synthesis of agrochemical intermediates.

Its application in the generation of pharmaceutical precursors.

Its utility in the synthesis of surfactants and amphiphilic compounds.

Its use in polymer chemistry.

Its application in the development of antifungal agents.

Without any foundational research on this specific compound, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Advanced Characterization Techniques for Decanoic Acid;decyl Carbamimidothioate and Its Derived Products in Synthetic Research

Spectroscopic Methodologies for Elucidating Reaction Mechanisms and Structural Confirmation

Spectroscopic techniques are indispensable for the structural confirmation of decanoic acid;decyl carbamimidothioate and for gaining a deeper understanding of its formation mechanism. Primarily, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to probe the molecular environment of the constituent ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural analysis of the S-decyl isothiouronium cation and the decanoate (B1226879) anion. In the ¹H NMR spectrum, the protons of the decyl chain in the S-decyl isothiouronium cation exhibit characteristic chemical shifts. The protons on the carbon adjacent to the sulfur atom (α-CH₂) are typically observed as a triplet in the downfield region, owing to the deshielding effect of the sulfur atom. The subsequent methylene (B1212753) groups along the chain appear as a complex multiplet, while the terminal methyl group (ω-CH₃) resonates as a triplet in the upfield region. The protons of the amino groups (-NH₂) of the isothiouronium moiety often appear as broad singlets. For the decanoate anion, the α-protons to the carboxylate group are observed as a triplet at a distinct chemical shift, with the remaining methylene protons and the terminal methyl group showing patterns similar to the decyl chain but with different chemical shifts due to the different electronic environment.

¹³C NMR spectroscopy provides complementary information. The carbon of the isothiouronium group (C=N) is a key diagnostic peak, appearing significantly downfield. The carbons of the decyl and decanoate chains can be individually resolved, providing a complete carbon skeleton of the compound. The chemical shifts are influenced by the proximity to the respective functional groups (isothiouronium and carboxylate).

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum will prominently feature a strong, broad absorption band corresponding to the carboxylate (COO⁻) asymmetric stretching vibration of the decanoate anion. The symmetric stretching vibration of the carboxylate group is also observable. The N-H stretching vibrations of the isothiouronium cation's amino groups typically appear as a broad band in the high-frequency region. Furthermore, the C=N stretching vibration of the isothiouronium group gives rise to a characteristic absorption band. The presence of numerous C-H stretching and bending vibrations from the long alkyl chains of both the cation and anion will also be evident.

By monitoring the disappearance of the characteristic C=O stretching band of the starting decanoic acid and the appearance of the carboxylate and isothiouronium bands, the progress of the salt formation reaction can be followed.

Spectroscopic Technique Key Functional Group/Moiety Expected Chemical Shift (ppm) / Wavenumber (cm⁻¹)
¹H NMRα-CH₂ (S-decyl)Triplet, downfield
-NH₂ (isothiouronium)Broad singlet
α-CH₂ (decanoate)Triplet
¹³C NMRC=N (isothiouronium)Downfield
COO⁻ (decanoate)Downfield
IR SpectroscopyCOO⁻ (asymmetric stretch)Strong, broad band
N-H (stretch)Broad band, high frequency
C=N (stretch)Characteristic band

Chromatographic and Mass Spectrometric Approaches for Reaction Monitoring and Product Analysis

Chromatographic and mass spectrometric techniques are vital for monitoring the progress of the synthesis of this compound and for confirming the mass and purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both qualitative and quantitative analysis of the reaction mixture. A reversed-phase HPLC method can be developed to separate the starting materials (decanoic acid and S-decyl isothiourea) from the final product. The choice of a suitable stationary phase, such as C18, and an appropriate mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is crucial for achieving good separation. The retention times of the components will differ based on their polarity; the ionic product, this compound, will have a different retention time compared to the individual, less polar starting materials. By injecting aliquots of the reaction mixture at different time intervals, the consumption of reactants and the formation of the product can be monitored, allowing for the determination of reaction kinetics and endpoint.

Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction, TLC is a convenient method. By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the separation of reactants and products can be visualized, often with the aid of a visualizing agent. This allows for a quick assessment of the reaction's progress.

Mass Spectrometry (MS): Mass spectrometry is the definitive technique for confirming the molecular weight of the constituent ions of this compound. Using a soft ionization technique such as Electrospray Ionization (ESI), the individual ions can be detected. In the positive ion mode, the S-decyl isothiouronium cation will be observed with a specific mass-to-charge ratio (m/z). In the negative ion mode, the decanoate anion will be detected. High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, which can be used to confirm their elemental composition with high accuracy.

Fragmentation analysis using tandem mass spectrometry (MS/MS) can further confirm the structure of the ions. The S-decyl isothiouronium cation can undergo characteristic fragmentation, such as the loss of the decyl chain or cleavage within the isothiourea moiety. Similarly, the decanoate anion can fragment through the loss of CO₂ or cleavage of the alkyl chain.

Analytical Technique Application Key Parameters/Observations
HPLCReaction monitoring, purity assessmentRetention times of reactants and product
TLCRapid reaction monitoringR_f values of reactants and product
MS (ESI)Molecular weight confirmationm/z of S-decyl isothiouronium cation (positive mode) and decanoate anion (negative mode)
HRMSElemental composition confirmationExact mass of the constituent ions
MS/MSStructural confirmationCharacteristic fragmentation patterns of the cation and anion

Future Research Directions and Emerging Opportunities for Decanoic Acid;decyl Carbamimidothioate

Exploration of Undiscovered Reactivity Modes and Synthetic Transformations of Decanoic Acid;Decyl Caramimidothioate

The initial and most critical area of future research will be to elucidate the fundamental reactivity of "decanoic acid;decyl carbamimidothioate." The presence of the carbamimidothioate functional group, with its nucleophilic sulfur and basic nitrogen atoms, alongside the carboxylic acid group of decanoic acid, suggests a rich and complex chemical behavior.

Key Research Objectives:

Mapping the Reactivity Landscape: A systematic investigation into the compound's reactivity with a broad range of electrophiles and nucleophiles is essential. This would involve studying its behavior in fundamental organic reactions such as alkylation, acylation, condensation, and cycloaddition reactions.

Catalytic Potential: The potential for the compound to act as a catalyst or a ligand in transition-metal-catalyzed reactions should be explored. The sulfur and nitrogen atoms of the carbamimidothioate moiety could serve as effective coordination sites for various metals.

Unconventional Bond Activations: Research could focus on exploring the compound's ability to participate in or mediate unconventional bond activation processes, such as C-H or C-S bond functionalization, which are of significant interest in modern synthetic chemistry.

A thorough understanding of these reactivity modes will be instrumental in unlocking the synthetic potential of "this compound" and establishing its role as a versatile building block in organic synthesis.

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

As the field of chemistry increasingly moves towards automation and continuous manufacturing processes, evaluating the compatibility of "this compound" chemistry with these technologies is a crucial future direction.

Potential Advantages of Flow Chemistry Integration:

FeaturePotential Benefit for "this compound" Chemistry
Enhanced Safety Handling of potentially reactive intermediates or exothermic reactions can be managed more effectively in the small, controlled environment of a flow reactor.
Improved Reaction Control Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities in transformations involving the compound.
Scalability Flow chemistry offers a straightforward path for scaling up the synthesis of the compound or its derivatives for potential industrial applications.
Access to Novel Reaction Space The ability to operate at high temperatures and pressures in flow reactors may enable novel transformations that are not feasible under traditional batch conditions.

The development of robust and efficient flow-based protocols for the synthesis and functionalization of "this compound" would represent a significant advancement, making this novel chemistry more accessible and scalable.

Design and Synthesis of Next-Generation this compound Derivatives for Enhanced Synthetic Utility

Building upon a foundational understanding of its reactivity, the design and synthesis of next-generation derivatives will be key to expanding the synthetic utility of "this compound."

Strategies for Derivative Design:

Modification of the Decyl Chain: Introducing functional groups, unsaturation, or branching into the decyl chains of both the decanoic acid and decyl carbamimidothioate components could modulate the compound's physical properties, such as solubility and lipophilicity.

Functionalization of the Carbamimidothioate Moiety: The nitrogen atoms of the carbamimidothioate group provide handles for the introduction of a wide array of substituents, allowing for the fine-tuning of the compound's electronic and steric properties.

Chiral Derivatives: The synthesis of enantiomerically pure derivatives could open up avenues for its use in asymmetric synthesis and catalysis.

The systematic creation of a library of derivatives with diverse functionalities would significantly broaden the scope of its applications in areas such as medicinal chemistry, materials science, and agrochemicals.

Sustainable and Circular Economy Perspectives in the Production and Application of this compound

In an era of increasing environmental awareness, integrating principles of sustainability and the circular economy into the lifecycle of "this compound" is not just a future direction but a necessity.

Key Sustainability Considerations:

Bio-based Feedstocks: Investigating the synthesis of decanoic acid from renewable bio-based sources, such as coconut oil or palm kernel oil, would reduce the reliance on fossil fuels.

Green Synthetic Routes: The development of synthetic methods that utilize environmentally benign solvents, catalysts, and reagents, and that minimize waste generation, will be paramount.

Atom Economy: Designing synthetic transformations that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry that should be applied to all synthetic efforts involving this compound.

Recyclability and Degradability: For potential applications in materials science, designing derivatives that are recyclable or biodegradable would contribute to a more circular economy.

By embedding these sustainable practices from the outset of its exploration, the chemical community can ensure that the development of "this compound" chemistry proceeds in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to determine the purity and structural integrity of decanoic acid in experimental settings?

  • Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) for quantitative purity analysis, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Mass spectrometry (MS) can resolve ambiguities in molecular weight or fragmentation patterns . For decyl carbamimidothioate, reverse-phase HPLC with UV detection is optimal due to its thiourea moiety’s absorbance characteristics.

Q. How can researchers safely handle decanoic acid given its reactive hazards?

  • Methodological Answer : Implement protocols to avoid exothermic reactions with cyanides, sulfides, or carbonates (e.g., use inert atmospheres). Wear nitrile gloves, protective eyewear, and lab coats. Store separately from incompatible reagents, and neutralize waste with alkaline solutions before disposal .

Q. What experimental designs are suitable for studying decanoic acid’s interfacial behavior in lipid monolayers?

  • Methodological Answer : Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms. Combine with atomic force microscopy (AFM) or Brewster angle microscopy (BAM) to visualize phase transitions. Use phosphatidylcholine-decanoic acid binary mixtures to model membrane interactions .

Advanced Research Questions

Q. How can computational tools resolve contradictions in decanoic acid’s reactivity under varying pH conditions?

  • Methodological Answer : Apply density functional theory (DFT) to model protonation states and reaction pathways. Validate with in situ FTIR spectroscopy to track carboxylate anion formation. For conflicting kinetic data, use multivariate analysis to isolate pH-dependent variables .

Q. What factorial design approaches optimize the synthesis of decyl carbamimidothioate derivatives for antimicrobial studies?

  • Methodological Answer : Implement a 2³ factorial design varying reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst concentration. Use response surface methodology (RSM) to maximize yield and minimize byproducts. Characterize products via LC-MS and X-ray crystallography .

Q. How do decanoic acid-decylamine interactions in monolayers challenge existing thermodynamic models?

  • Methodological Answer : Conduct isothermal titration calorimetry (ITC) to measure binding enthalpies. Compare with molecular dynamics (MD) simulations using CHARMM or GROMACS force fields. Discrepancies in entropy-driven vs. enthalpy-driven processes may require revising Gibbs adsorption equations .

Data Interpretation & Contradictions

Q. How should researchers address conflicting reports on decanoic acid’s antimicrobial efficacy across bacterial strains?

  • Methodological Answer : Perform dose-response assays (e.g., MIC/MBC) under standardized conditions (pH 7.4, 37°C). Use RNA sequencing to identify strain-specific gene expression changes (e.g., fatty acid biosynthesis pathways). Apply meta-analysis frameworks to reconcile in vitro vs. in vivo discrepancies .

Q. What statistical methods are robust for analyzing non-linear relationships in decanoic acid’s solubility data?

  • Methodological Answer : Use partial least squares regression (PLSR) to handle multicollinearity in solvent polarity, temperature, and chain-length variables. Validate with Akaike information criterion (AIC) to select optimal models. Address outliers via Grubbs’ test or robust regression .

Methodological Resources

  • Structural Databases : NIST Chemistry WebBook for thermodynamic properties ; HMDB for metabolomics cross-referencing .
  • Software : Gaussian (DFT), GROMACS (MD), and Minitab (factorial design) .
  • Safety Protocols : CAMEO Chemicals guidelines for reactive hazard mitigation .

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